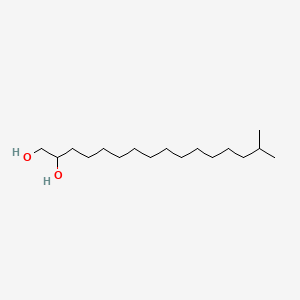

15-Methyl-1,2-hexadecanediol

描述

Overview of Branched-Chain Alkanediols in Chemical Biology

Branched-chain alkanediols are a specific subgroup of alkanediols, which are acyclic hydrocarbons featuring two hydroxyl groups. ausetute.com.au In the field of chemical biology, these molecules are recognized for their presence in natural systems and their interactions with biological macromolecules and assemblies.

Long-chain 1,2-diols are integral components of lipids in various organisms. For instance, research has identified branched-chain diols, such as 15-methylheptadecane-1,2-diol and 16-methylheptadecane-1,2-diol (B14402096), as constituents of glycolipids in certain bacteria of the genus Thermus. researchgate.netasm.org The presence of these compounds in thermophilic bacteria suggests they may play a role in maintaining the integrity and stability of cell membranes at elevated temperatures. researchgate.netasm.org Additionally, branched-chain alkanediols are found in the cuticular waxes of plants, where they contribute to the protective outer layer. researchgate.net

From an investigative standpoint, the amphiphilic character of alkanediols makes them useful tools for studying biological phenomena. ontosight.ai Research has demonstrated that the specific geometry and hydrophobicity of different alkanediol isomers, including branched forms, can modulate the liquid-liquid phase separation of proteins, a fundamental process for cellular organization. nih.gov The unique structures of branched alkanediols can result in distinct effects on these biological condensates when compared to their straight-chain counterparts, highlighting the importance of molecular geometry in such interactions. nih.gov

Significance of 15-Methyl-1,2-hexadecanediol as a Subject of Scholarly Inquiry

The primary significance of this compound in academic research is rooted in its discovery as a prominent natural product within a specific biological context. A pivotal study revealed that long-chain 1,2-alkanediol diesters constitute a substantial portion (approximately 15-20%) of the acetone-soluble skin surface wax of the golden Syrian hamster (Mesocricetus auratus). nih.gov

Subsequent analysis identified this compound as the principal component, accounting for 57% of the total constituent 1,2-alkanediols found in these wax esters. nih.gov This identification was achieved through a rigorous analytical process, as detailed in the table below.

| Analytical Step | Description | Reference |

| Isolation | The constituent 1,2-alkanediols were obtained from the hamster surface wax through acidic methanolysis of the native diesters. | nih.gov |

| Fractionation | The resulting diols were converted to their isopropylidene derivatives for separation by preparative gas-liquid chromatography. | nih.gov |

| Identification | The structure of the major component was unequivocally identified as this compound using nuclear magnetic resonance (NMR) and mass spectrometry. | nih.gov |

This discovery established the compound as a significant subject for scholarly inquiry into lipid metabolism, the biochemistry of mammalian skin lipids, and the natural product chemistry of animal waxes. ontosight.ainih.gov Furthermore, its distinct amphiphilic structure makes it a candidate for investigation into potential applications, such as its use as a surfactant or as a precursor for the synthesis of more intricate, biologically active molecules. ontosight.ai

Scope and Guiding Principles for Advanced Academic Investigation

Future scholarly work on this compound is guided by its known properties and biological origin. The scope of this research encompasses several key areas, underpinned by established scientific principles.

Scope of Investigation:

Biosynthesis and Biological Function: A primary research avenue is the elucidation of the enzymatic pathways responsible for the synthesis of this compound in hamsters. Determining its precise biological role—whether in thermoregulation, skin barrier function, or as a semiochemical—remains a key objective.

Chemical Synthesis: The development of efficient and stereoselective chemical syntheses is essential for producing the compound in sufficient quantities for detailed study. ontosight.ai General synthetic routes to diols include the hydrolysis of esters and the reduction of corresponding aldehydes or ketones. ontosight.ai

Physicochemical Characterization: In-depth investigation of its physical properties, including its behavior in various solvents and its interaction with lipid membranes, is necessary to understand its function and potential applications. ontosight.ai

Comparative Analysis: Systematic studies comparing the properties of this compound with its straight-chain analog (1,2-hexadecanediol) and other branched isomers are required to understand the functional significance of the methyl branch at the anteiso (n-2) position. nih.gov

Guiding Principles for Research:

Advanced Analytical Methods: The application of high-resolution analytical techniques, particularly multi-dimensional NMR and high-resolution mass spectrometry, is fundamental for unambiguous structural confirmation of both natural isolates and synthetic products. nih.gov

Interdisciplinary Approach: A comprehensive understanding requires an integrated approach, combining methodologies from organic chemistry, biochemistry, and chemical biology to link the molecule's chemical structure to its biological activity and function.

Structure-Function Correlation: Research should be designed to establish clear relationships between the compound's unique branched structure and its observed properties. For example, investigations could probe how its incorporation affects the fluidity and phase behavior of model lipid membranes. ontosight.ainih.gov

Structure

3D Structure

属性

CAS 编号 |

69163-28-6 |

|---|---|

分子式 |

C17H36O2 |

分子量 |

272.5 g/mol |

IUPAC 名称 |

15-methylhexadecane-1,2-diol |

InChI |

InChI=1S/C17H36O2/c1-16(2)13-11-9-7-5-3-4-6-8-10-12-14-17(19)15-18/h16-19H,3-15H2,1-2H3 |

InChI 键 |

OEANQVIJJWIJDI-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCCCCCCCC(CO)O |

规范 SMILES |

CC(C)CCCCCCCCCCCCC(CO)O |

同义词 |

15-methyl-1,2-hexadecanediol |

产品来源 |

United States |

Occurrence and Natural Distribution of 15 Methyl 1,2 Hexadecanediol

Isolation and Structural Elucidation from Zoological Biological Matrices

The study of animal-derived lipids has led to the identification of 15-Methyl-1,2-hexadecanediol as a significant component of certain exocrine secretions. These findings highlight its role in the chemical composition of the animal integument.

Analysis of Exocrine Secretions and Cuticular Waxes (e.g., Hamster Surface Waxes)

Research into the composition of skin surface lipids has revealed that long-chain 1,2-alkanediol diesters constitute approximately 15-20% of the acetone-soluble surface wax of the golden Syrian hamster (Mesocricetus auratus). nih.gov Through a process of acidic methanolysis, the constituent 1,2-alkanediols were liberated and subsequently fractionated using preparative gas-liquid chromatography of their isopropylidene derivatives. Nuclear magnetic resonance and mass spectrometry were employed to identify the major component, which was determined to be this compound, accounting for 57% of the total 1,2-alkanediols in the wax. nih.gov

Table 1: Composition of 1,2-Alkanediols in Golden Syrian Hamster Surface Wax

| Compound | Percentage of Total 1,2-Alkanediols |

| This compound | 57% |

| Other 1,2-Alkanediols | 43% |

Identification in Microbial Lipidomics and Cellular Components

The investigation of microbial lipids has uncovered the presence of long-chain diols in the cell membranes of certain bacteria, particularly those adapted to extreme environments. These compounds are integral to the structure of complex glycolipids.

Characterization in Thermophilic Bacterial Glycolipids (e.g., Thermus Species)

While not the identical compound, a structurally similar long-chain diol, 15-methylheptadecane-1,2-diol, has been identified in thermophilic bacteria of the genus Thermus. In a study of Thermus scotoductus and other Thermus strains, acid hydrolysis of purified glycolipids yielded long-chain fatty acids and two other significant components. These were identified by gas chromatography-mass spectrometry as 16-methylheptadecane-1,2-diol (B14402096) and 15-methylheptadecane-1,2-diol. This discovery was significant as it was the first structural determination of long-chain diol-linked glycolipids in bacteria other than Thermomicrobium roseum. These diol-linked glycolipids are believed to contribute to the ability of Thermus species to thrive at high temperatures.

Investigation of Its Presence in Other Prokaryotic and Eukaryotic Microorganisms

The presence of iso-fatty acids, such as 15-methylhexadecanoic acid, is a notable characteristic of many bacteria and can serve as a taxonomic marker. These branched-chain fatty acids are crucial for regulating membrane fluidity and transport in numerous bacterial species. While iso-fatty acids are prevalent in bacteria, they are not commonly found in other microorganisms. The biosynthesis of these fatty acids is well-understood in bacteria, but direct evidence for the widespread occurrence of this compound specifically in a broader range of prokaryotic and eukaryotic microorganisms is not extensively documented in the current literature.

Detection in Phytochemical Extracts and Plant Metabolism Studies

Phytochemical analysis of various medicinal plants has led to the isolation of a wide array of lipid compounds. Among these, certain long-chain diols have been identified, although the presence of this compound itself is not consistently reported.

Presence in Extracts from Medicinal Plant Species (e.g., Curcuma aromatica, Ipomoea eriocarpa)

Studies on the chemical constituents of wild turmeric, Curcuma aromatica, have led to the isolation of several compounds, including curdione, neocurdione (B1167340), curcumol, and tetramethylpyrazine. nih.gov Notably, (R)-(+)-1,2-hexadecanediol has also been identified in this plant. nih.govarabjchem.orgjapsonline.com This compound is a straight-chain 1,2-diol, differing from this compound by the absence of a methyl branch at the 15th position. The isolation of neocurdione and (R)-(+)-1,2-hexadecanediol from C. aromatica was reported as a first for this species. nih.gov There is currently no available research indicating the presence of this compound in Ipomoea eriocarpa.

Table 2: Related Long-Chain Diols Identified in Natural Sources

| Compound | Source Organism |

| 15-methylheptadecane-1,2-diol | Thermus scotoductus |

| (R)-(+)-1,2-hexadecanediol | Curcuma aromatica |

Context within Plant Secondary Metabolite Research

Given the lack of documented occurrence in plants, this compound is not currently a subject of research within the field of plant secondary metabolites. Plant secondary metabolites are a diverse group of organic compounds that are not directly involved in the normal growth, development, or reproduction of a plant but often play roles in defense, attraction, and interaction with the environment.

While plants are known to produce a vast array of lipids, including long-chain fatty alcohols and diols, the specific branched structure of this compound has not been reported as a product of plant biosynthesis. Scientific inquiry into plant waxes and cuticular components, which often contain complex lipids, has not revealed the presence of this particular compound.

Therefore, there are no detailed research findings, data tables, or established biosynthetic pathways related to this compound within the context of plant science. The compound remains outside the current scope of phytochemical investigation.

Biosynthetic Pathways and Biotransformation Mechanisms of Branched Chain Diols

Enzymatic Synthesis of 1,2-Diols in Biological Systems

The formation of 1,2-diols in biological systems is a multi-step process often involving the coordinated action of several enzymes. Key enzyme families, including oxidoreductases and reductases, play crucial roles in converting precursor molecules into the final diol products.

Cytochrome P450 monooxygenases (CYPs) are a superfamily of enzymes known for their ability to catalyze the oxidation of a wide variety of substrates, including hydrocarbons and fatty acids. nih.govresearchgate.net The hydroxylation of a hydrocarbon chain, a critical step in the formation of diols, is initiated by the abstraction of a hydrogen atom from a C-H bond by a reactive ferryl species within the enzyme's active site. nih.govresearchgate.net This is followed by an oxygen rebound step, resulting in the formation of a hydroxyl group. researchgate.net

Specifically, ω-hydroxylation, the addition of a hydroxyl group to the terminal (ω) carbon of a hydrocarbon chain, is a thermodynamically challenging reaction. nih.gov This is because the primary C-H bond at the terminal methyl group is stronger than the adjacent secondary C-H bonds. nih.gov However, certain P450 enzymes have evolved structural features that create steric constraints, forcing the substrate to orient in a way that favors oxidation at the ω-position over the more reactive (ω-1) position. nih.gov

Several classes of P450 enzymes are known to perform ω-hydroxylation on different types of substrates:

Hydrocarbons: Bacterial P450s, such as CYP153A1, can hydroxylate linear alkanes. nih.gov

Fatty Acids: The mammalian CYP4 family of enzymes specializes in the ω-hydroxylation of fatty acids. nih.gov

Branched Fatty Acids: While less studied, branched fatty acids are also substrates for ω-hydroxylating P450 enzymes. nih.gov The presence of methyl branches introduces additional complexity in controlling the regioselectivity of hydroxylation. nih.gov

In the context of 15-Methyl-1,2-hexadecanediol, the initial step would likely involve the ω-hydroxylation of a precursor molecule, a 15-methylhexadecanoic acid or a similar branched-chain hydrocarbon. This would be followed by subsequent enzymatic modifications to introduce the second hydroxyl group at the adjacent carbon.

Following the initial hydroxylation, the formation of a diol from a carboxylic acid precursor requires further reduction steps. Carboxylic acid reductases (CARs) are a key class of enzymes that catalyze the ATP- and NADPH-dependent reduction of carboxylic acids to their corresponding aldehydes. rsc.orgnih.gov These enzymes exhibit broad substrate specificity, acting on a range of aliphatic and aromatic carboxylic acids. nih.govpnas.org

Once the aldehyde is formed, it is then reduced to an alcohol by aldehyde reductases (ALRs) or alcohol dehydrogenases (ADHs). pnas.org Microbial hosts like E. coli possess a number of endogenous aldehyde reductases that can efficiently convert a wide range of aldehydes to their corresponding alcohols. mdpi.com

A common strategy for the biosynthesis of α,ω-diols involves a two-step enzymatic cascade:

CAR-mediated reduction: A ω-hydroxy fatty acid is first converted to a ω-hydroxy fatty aldehyde by a CAR enzyme. mdpi.com

ALR/ADH-mediated reduction: The resulting aldehyde is then reduced by an endogenous aldehyde reductase to form the α,ω-diol. mdpi.com

This pathway has been successfully employed to produce various diols, demonstrating the versatility of CARs and endogenous reductases in generating these valuable compounds. nih.govpnas.orgmdpi.com For the synthesis of a vicinal diol like this compound, the pathway would likely involve the reduction of a 2-hydroxy-15-methylhexadecanoic acid or a similar precursor.

Table 1: Key Enzymes in 1,2-Diol Biosynthesis

| Enzyme Class | Function | Substrate Example | Product Example | Reference |

|---|---|---|---|---|

| Cytochrome P450 Monooxygenases (CYPs) | ω-Hydroxylation of alkanes and fatty acids | Long-chain fatty acid | ω-Hydroxy fatty acid | nih.gov |

| Carboxylic Acid Reductases (CARs) | Reduction of carboxylic acids to aldehydes | ω-Hydroxy fatty acid | ω-Hydroxy fatty aldehyde | rsc.orgmdpi.com |

| Aldehyde Reductases (ALRs) / Alcohol Dehydrogenases (ADHs) | Reduction of aldehydes to alcohols | ω-Hydroxy fatty aldehyde | α,ω-Diol | pnas.orgmdpi.com |

Microbial Metabolism and Catabolism of Alkanes and Olefins

Microorganisms have evolved diverse metabolic pathways to utilize hydrocarbons as carbon and energy sources. These pathways often involve the formation of diols as intermediates.

The microbial degradation of alkanes can proceed through two primary oxidation pathways: terminal and subterminal oxidation. aimspress.comifpenergiesnouvelles.fr

Terminal Oxidation: This is the most common pathway for n-alkane degradation. aimspress.com It is initiated by an alkane hydroxylase, which introduces an oxygen atom at the terminal methyl group to form a primary alcohol. aimspress.com This alcohol is then further oxidized to an aldehyde and then to a fatty acid, which enters the β-oxidation pathway. aimspress.com In some cases, a second hydroxylation can occur at the opposite terminus (ω-oxidation), leading to the formation of a dicarboxylic acid. ifpenergiesnouvelles.frbohrium.com

Subterminal Oxidation: In this pathway, the initial hydroxylation occurs at a subterminal carbon atom, forming a secondary alcohol. aimspress.comifpenergiesnouvelles.fr The secondary alcohol is then oxidized to a ketone. aimspress.comifpenergiesnouvelles.fr A Baeyer-Villiger monooxygenase can then convert the ketone into an ester, which is subsequently hydrolyzed by an esterase to yield an alcohol and a fatty acid. aimspress.comifpenergiesnouvelles.frbohrium.com

The choice between terminal and subterminal oxidation can depend on the chain length of the alkane substrate. frontiersin.org For instance, some bacteria may utilize terminal oxidation for medium-chain alkanes and switch to subterminal oxidation for long-chain alkanes. frontiersin.org The degradation of branched-chain alkanes, like the precursor to this compound, often involves these oxidation pathways, although the presence of branches can influence the specific site of attack. bohrium.com

Microorganisms can produce diols from aliphatic hydrocarbons through various mechanisms. One prominent route involves the use of cytochrome P450 enzymes. For example, engineered E. coli expressing CYP153A from Acinetobacter sp. OC4 have been shown to produce α,ω-diols from alkanes, with the highest yield reported for 1,8-octanediol. mdpi.com

Another strategy involves combining the activity of a P450 monooxygenase with a carboxylic acid reductase and endogenous aldehyde reductases. In one study, a one-pot reaction using whole-cell catalysts expressing these enzymes successfully converted dodecanoic acid to 1,12-dodecanediol. mdpi.com

The formation of branched-chain diols specifically has also been demonstrated. For instance, microbial platforms have been developed for the synthesis of branched-chain β,γ-diols from the metabolism of branched-chain amino acids (BCAAs). nih.govnih.gov These pathways typically involve the condensation of a branched-chain aldehyde with pyruvate (B1213749) to form an α-hydroxyketone, which is then reduced to the corresponding diol. nih.govnih.gov

Table 2: Microbial Production of Diols

| Organism/System | Substrate | Key Enzymes | Product | Reference |

|---|---|---|---|---|

| Engineered E. coli | Alkanes (C5-C12) | Cytochrome P450 (CYP153A) | α,ω-Diols (e.g., 1,8-octanediol) | mdpi.com |

| Engineered E. coli | Dodecanoic acid | CYP153A, Carboxylic Acid Reductase, Endogenous Aldehyde Reductases | 1,12-Dodecanediol | mdpi.com |

| Engineered E. coli | Glucose (via BCAA metabolism) | Acetohydroxyacid Synthase, Reductases | 4-Methylpentane-2,3-diol | nih.govnih.gov |

De Novo Biosynthesis and Metabolic Flux Analysis in Model Organisms

The de novo biosynthesis of branched-chain fatty acids and their derivatives, including diols, has been achieved through metabolic engineering in model organisms like E. coli. These efforts often focus on redirecting metabolic pathways to produce the desired branched-chain precursors.

The biosynthesis of branched-chain fatty alcohols, which are structurally related to branched-chain diols, has been accomplished by engineering pathways that supply branched-chain α-keto acid precursors. osti.gov These precursors can then be used to initiate fatty acid synthesis, leading to the formation of branched-chain fatty acids and subsequently branched-chain fatty alcohols. osti.govnih.gov By optimizing the expression of key enzymes and balancing metabolic fluxes, significant improvements in the titer and selectivity of branched-chain products have been achieved. osti.gov

Metabolic flux analysis is a powerful tool used to quantify the flow of metabolites through various pathways in a cell. nih.govescholarship.org This technique has been applied to study branched-chain amino acid (BCAA) metabolism in various contexts. nih.govescholarship.orgphysiology.orgphysiology.org For example, studies have traced the catabolism of BCAAs to understand their contribution to lipogenesis and the formation of branched-chain fatty acids. nih.gov Such analyses are crucial for identifying metabolic bottlenecks and guiding the rational design of engineered strains for the efficient production of branched-chain compounds. escholarship.org

In the context of this compound, de novo biosynthesis would likely start from a branched-chain precursor derived from BCAA catabolism, such as isobutyryl-CoA or isovaleryl-CoA. This precursor would then be elongated by the fatty acid synthase system to produce a 15-methylhexadecanoyl-ACP, which could then be converted to the diol through the action of hydroxylases and reductases.

Tracing Precursor Incorporation into this compound

The biosynthesis of this compound is a complex process that begins with the formation of its fatty acid precursor, 15-methylhexadecanoic acid. This branched-chain fatty acid is assembled through the fatty acid synthesis (FAS) pathway, with the characteristic methyl branch introduced via the incorporation of a specific precursor molecule.

The key to the branched structure of 15-methylhexadecanoic acid lies in the utilization of methylmalonyl-CoA instead of the usual malonyl-CoA during the elongation of the fatty acid chain. Fatty acid synthase (FASN), the multi-enzyme complex responsible for fatty acid synthesis, exhibits a degree of promiscuity and can accept methylmalonyl-CoA as a substrate, leading to the introduction of a methyl group. mdpi.com

The primary precursors for methylmalonyl-CoA in many organisms are propionate (B1217596) and certain branched-chain amino acids (BCAAs), particularly valine and isoleucine. researchgate.netoup.com The catabolism of these BCAAs generates propionyl-CoA, which is then carboxylated to form methylmalonyl-CoA. oup.com This methylmalonyl-CoA can then enter the fatty acid synthesis pathway. For instance, studies in adipocytes have shown that valine and isoleucine catabolism are significant contributors to the pool of propionyl-CoA used for odd-chain and branched-chain fatty acid synthesis. oup.com

The general biosynthetic scheme for the fatty acid precursor can be summarized as follows:

Primer Initiation: The synthesis typically starts with a standard primer molecule, such as acetyl-CoA.

Chain Elongation: The fatty acid chain is elongated through the sequential addition of two-carbon units from malonyl-CoA.

Methyl Branch Incorporation: At a specific point in the elongation process, fatty acid synthase incorporates a three-carbon unit from methylmalonyl-CoA. This results in the addition of a two-carbon unit to the growing chain along with a methyl branch. For the synthesis of 15-methylhexadecanoic acid, this incorporation would occur as the final elongation step.

Termination: The synthesis terminates once the 16-carbon backbone with the methyl group at the 15th position is formed, yielding 15-methylhexadecanoic acid.

Once the precursor fatty acid, 15-methylhexadecanoic acid, is synthesized, it undergoes further biotransformation to yield this compound. While the precise enzymatic pathway for this conversion is not fully elucidated in all organisms, a plausible and scientifically supported route involves a two-step enzymatic process:

α-Hydroxylation: The first step is the hydroxylation of 15-methylhexadecanoic acid at the alpha-carbon (C-2) position to form 2-hydroxy-15-methylhexadecanoic acid. This reaction is often catalyzed by a class of enzymes known as fatty acid α-hydroxylases. nih.gov Members of the cytochrome P450 superfamily, specifically the CYP152 family, are known to perform this type of α-hydroxylation on fatty acids. researchgate.netrsc.orgresearchgate.net These enzymes utilize molecular oxygen and a reducing equivalent, often NADPH, to introduce the hydroxyl group. nih.gov

Carboxylic Acid Reduction: The second step involves the reduction of the carboxylic acid group of 2-hydroxy-15-methylhexadecanoic acid to a primary alcohol. This reduction likely proceeds in two stages: first, the reduction of the carboxylic acid to an aldehyde, and then the reduction of the aldehyde to an alcohol. Carboxylic acid reductases (CARs) are enzymes capable of catalyzing the initial reduction to an aldehyde. mdpi.com Subsequently, an alcohol dehydrogenase or an aldehyde reductase would catalyze the final reduction of the aldehyde to the primary alcohol, forming the 1,2-diol structure of this compound. mdpi.com

An alternative, though less commonly cited pathway for the formation of vicinal diols from saturated fatty acids, could involve an initial desaturation step to introduce a double bond, followed by epoxidation and subsequent hydrolysis of the epoxide by an epoxide hydrolase to form the diol. d-nb.infonih.gov However, the direct hydroxylation pathway is a more direct route for saturated fatty acids.

Detailed Research Findings

Research on the biosynthesis of long-chain diols in various organisms provides insights that support this proposed pathway. Studies on microbial systems have demonstrated the conversion of fatty acids to α,ω-diols, which involves initial ω-hydroxylation by cytochrome P450 monooxygenases followed by reduction of the carboxylic acid group. mdpi.comresearchgate.net While this produces a diol at opposite ends of the fatty acid chain, the enzymatic machinery involved—hydroxylases and reductases—is relevant.

Furthermore, the characterization of fatty acid α-hydroxylases, such as the human FA2H enzyme, confirms the existence of enzymes that specifically introduce a hydroxyl group at the C-2 position of fatty acids. nih.gov The activity of these enzymes is dependent on NADPH and cytochrome P450 reductase, reinforcing the role of the P450 system. nih.gov

The following table summarizes the key precursors and enzymes implicated in the biosynthetic pathway of this compound.

| Step | Precursor(s) | Intermediate(s) | Product | Key Enzyme(s) |

| Methylmalonyl-CoA Formation | Propionate, Valine, Isoleucine | Propionyl-CoA | Methylmalonyl-CoA | Propionyl-CoA Carboxylase |

| Fatty Acid Synthesis | Acetyl-CoA, Malonyl-CoA, Methylmalonyl-CoA | Acyl-ACP intermediates | 15-Methylhexadecanoic acid | Fatty Acid Synthase (FASN) |

| α-Hydroxylation | 15-Methylhexadecanoic acid | 2-Hydroxy-15-methylhexadecanoic acid | Fatty Acid α-Hydroxylase (e.g., CYP152 family) | |

| Carboxylic Acid Reduction | 2-Hydroxy-15-methylhexadecanoic acid | 2-Hydroxy-15-methylhexadecanal | This compound | Carboxylic Acid Reductase (CAR), Alcohol Dehydrogenase/Aldehyde Reductase |

This detailed tracing of precursor incorporation highlights a sophisticated interplay of metabolic pathways, starting from simple building blocks and culminating in the formation of the complex branched-chain diol, this compound.

Synthetic Methodologies for 15 Methyl 1,2 Hexadecanediol and Analogous Structures

General Chemical Synthesis Strategies for 1,2-Alkanediols

The preparation of 1,2-alkanediols, or vicinal diols, is a fundamental transformation in organic chemistry. Several robust methods are commonly employed:

Alkene Dihydroxylation: This is one of the most direct methods, involving the addition of two hydroxyl groups across a double bond of an alkene. Reagents for this transformation include osmium tetroxide (OsO₄), often used in catalytic amounts with a co-oxidant, and potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions.

Hydrolysis of Epoxides: Epoxides, or oxiranes, can be readily opened to form 1,2-diols. This ring-opening can be catalyzed by either acid or base, with the reaction proceeding through an anti-addition mechanism. The starting 1,2-epoxyhexadecane (B1204884) can be synthesized from 1-hexadecene. lookchem.com

Reduction of α-Hydroxy Ketones: The reduction of an α-hydroxy ketone provides a direct route to a 1,2-diol. This method is particularly useful in stereoselective synthesis, where the existing hydroxyl group can direct the stereochemical outcome of the ketone reduction.

Coupling Reactions: Reductive coupling of aldehydes and ketones can also yield 1,2-diols. For instance, a nickel-catalyzed reductive coupling of dienol ethers and aldehydes has been developed to produce monoprotected vicinal diols. acs.org

An electrochemically driven method has also been developed for the stereoselective synthesis of protected syn-1,2-diols from vinylarenes and N,N-dimethylformamide (DMF), avoiding the need for transition metal catalysts. rsc.org

Specific Approaches for the Preparation of Branched-Chain Diols

Synthesizing branched-chain diols, such as 15-Methyl-1,2-hexadecanediol, introduces additional complexity. While general methods can be adapted, specialized biological and biosynthetic routes have shown significant promise for creating structurally diverse diols.

Microbial synthesis is emerging as a sustainable alternative to chemical processes. americanelements.comnih.gov Researchers have engineered metabolic pathways in microorganisms like Escherichia coli to produce a variety of branched-chain diols from renewable feedstocks like glucose and amino acids. americanelements.comnih.govnih.gov For instance, a biosynthetic platform in E. coli has been developed for the synthesis of branched-chain β,γ-diols by leveraging branched-chain amino acid metabolism. americanelements.comnih.gov Another approach combines oxidative and reductive enzymatic reactions to produce ten different C3-C5 diols, six of which had not been previously synthesized biologically. nih.gov These strategies highlight the potential for producing complex structures through metabolic engineering.

Stereoselective and Enantioselective Synthesis of this compound

Achieving stereocontrol in the synthesis of 1,2-diols is a significant challenge, particularly for molecules with multiple chiral centers. mdpi.com Chemical methods for producing chiral 1,2-diols often remain the primary choice, though they can involve toxic catalysts. mdpi.comuni-duesseldorf.de

Enzymatic cascade reactions offer a powerful alternative for stereoselective synthesis. uni-duesseldorf.de Alcohol dehydrogenases (ADHs) are of particular interest for the reduction of α-hydroxy ketones to form chiral 1,2-diols. uni-duesseldorf.dersc.org Although many ADHs are known, those that accept sterically bulky substrates are less common. uni-duesseldorf.dersc.org Studies have investigated various ADHs, such as those from Ralstonia sp. (RADH), Thermoanaerobacter sp. (ADHT), and Lactobacillus brevis (LBADH), for their ability to reduce bulky 2-hydroxy ketones with high activity and excellent stereoselectivity, producing diastereomerically pure 1,2-diols. mdpi.comrsc.org

Catalytic asymmetric synthesis provides another avenue. For example, nickel-catalyzed methods have been developed for the enantioselective synthesis of both syn- and anti-1,2-diols from aldehydes and dienol ethers, demonstrating high diastereoselectivity and enantioselectivity. acs.org

Utilization of 1,2-Hexadecanediol (B1668426) (and related diols) as Reagents in Material Science Synthesis

Beyond their synthesis, 1,2-alkanediols, especially 1,2-hexadecanediol, are crucial reagents in materials science, primarily in the synthesis of inorganic nanoparticles through the polyol process.

The polyol process is a versatile solution-phase method for synthesizing a wide array of nanomaterials. In this process, a polyol (a compound with multiple hydroxyl groups) acts as both the solvent and a reducing agent at high temperatures. Long-chain 1,2-alkanediols like 1,2-hexadecanediol are frequently used for this purpose.

FePt Nanoparticles: Monodisperse iron-platinum (FePt) nanoparticles are synthesized by the reduction of iron and platinum precursors, such as iron(II) or iron(III) acetylacetonate (B107027) and platinum(II) acetylacetonate. nih.govcmu.eduresearchgate.net 1,2-Hexadecanediol serves as a mild reducing agent in this synthesis. nih.govcmu.eduuniv-lemans.fr This method is considered an alternative to using highly toxic and volatile precursors like iron pentacarbonyl. cmu.eduresearchgate.net

Fe₃O₄ Nanoparticles: 1,2-Hexadecanediol is employed as a reducing agent in the thermal decomposition of iron precursors like iron(III) acetylacetonate to form monodisperse magnetite (Fe₃O₄) nanoparticles. mdpi.comuh.eduacs.org These diols are considered excellent reducing agents for producing high-quality Fe₃O₄ nanoparticles. uh.edu

ZnO Nanoparticles: The synthesis of zinc oxide (ZnO) nanoparticles can also utilize 1,2-alkanediols. researchgate.netresearchgate.net The length of the diol's alkyl chain has been shown to significantly influence the formation of the nanoparticles. researchgate.net

Pt@Fe₂O₃ and other Core-Shell Nanoparticles: In the synthesis of core-shell nanostructures, such as platinum-iron oxide, 1,2-hexadecanediol can be used in the reduction of the metal precursors. researchgate.netcsic.es For instance, it has been used to reduce gold precursors onto the surface of Fe₃O₄ nanoparticles to form a core-shell structure. nanomedicine-rj.com

The choice of diol in the polyol process has a profound impact on the final characteristics of the synthesized nanoparticles.

Morphology and Size Control: Diol species are crucial in determining the morphology of nanocrystals. sigmaaldrich.com For Fe₃O₄ nanoparticles, diols with shorter carbon chains (e.g., 1,2-tetradecanediol) tend to produce cubic nanocrystals, while longer-chain diols like 1,2-hexadecanediol favor the formation of octahedral nanoparticles. sigmaaldrich.com The addition of 1,2-hexadecanediol has been shown to be beneficial for forming smaller nanoparticles; in its absence, particle sizes tend to increase. researching.cn The length of the diol's alkyl chain appears to influence monomer release and thus the kinetics of nucleation and growth. researchgate.net

Colloidal Stability: Surfactants and stabilizing agents are essential for preventing the aggregation of nanoparticles and ensuring their long-term colloidal stability. dtu.dknih.gov While oleic acid and oleylamine (B85491) are common surfactants, the diols themselves can contribute to stabilization. In some syntheses, 1,2-hexadecanediol has been shown to act as both a reducing agent and an effective surfactant, preventing agglomeration and oxidation. scispace.com

Advanced Analytical and Spectroscopic Characterization of 15 Methyl 1,2 Hexadecanediol

Chromatographic Separation Techniques for Isolation and Quantification

Chromatographic methods are essential for separating 15-Methyl-1,2-hexadecanediol from complex mixtures and for its quantification. The choice of technique depends on the sample matrix and the analytical goal.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful tool for analyzing volatile compounds. sigmaaldrich.com However, due to the low volatility of long-chain diols like this compound, derivatization is necessary to convert them into more volatile forms suitable for GC analysis.

Common derivatization techniques include silylation, which replaces the active hydrogens in the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. ugr.es This process significantly increases the volatility of the diol. For instance, before GC-mass spectrometry (GC-MS) analysis, alcohol groups of long-chain diols are often silylated by adding N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). pnas.org Another approach is the formation of isopropylidene derivatives, which has been successfully used to fractionate 1,2-alkanediols. nih.gov

The choice of GC column is critical for achieving good separation. sigmaaldrich.com Both polar and non-polar columns can be used, with the selection depending on the specific separation requirements. sigmaaldrich.com For example, a study on long-chain diols utilized a capillary column with a non-polar stationary phase (Phenomenex Zebron ZB-5) for GC-MS analysis. pnas.org

Table 1: GC and GC-MS Conditions for Long-Chain Diol Analysis

| Parameter | GC-MS pnas.org | GC-MS ugr.es |

|---|---|---|

| Column | Phenomenex Zebron ZB-5 (30m x 0.25mm, 0.25µm film) | Capillary column |

| Carrier Gas | Helium (1.5 mL/min) | Helium |

| Injector | Splitless at 270°C | Splitless |

| Oven Program | 80°C (1 min), then to 310°C at 5°C/min, hold for 20 min | Not specified |

| Derivatization | Silylation with BSTFA | Silylation to TMS ether derivatives |

| Detection | Mass Spectrometry | Mass Spectrometry (SIM of m/z 299, 313, 327, 341, 355) |

High-Performance Liquid Chromatography (HPLC) for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds in complex mixtures. nih.gov For long-chain diols, reversed-phase HPLC is a common mode of separation. youtube.com In this mode, a non-polar stationary phase (like C18) is used with a more polar mobile phase. The separation is based on the hydrophobicity of the analytes, with more hydrophobic compounds eluting later. youtube.com

The use of a diol-functionalized stationary phase in hydrophilic interaction chromatography (HILIC) has also been explored for the separation of polar compounds. nih.gov This technique can be particularly useful for separating complex mixtures of lipids.

Recent advancements have seen the development of Ultra-High-Performance Liquid Chromatography (UHPLC) methods coupled with mass spectrometry (MS) for the simultaneous analysis of long-chain diols and other lipids. nih.gov These methods offer increased sensitivity and reduced sample preparation time. nih.gov

Preparative Gas-Liquid Chromatography for Compound Isolation

For the isolation of pure compounds for further structural analysis, preparative chromatography techniques are employed. Preparative Gas-Liquid Chromatography (GLC) has been successfully used to fractionate the constituent 1,2-alkanediols from hamster surface wax after converting them to their isopropylidene derivatives. nih.gov This allowed for the isolation of this compound as the major component for subsequent identification. nih.gov Similarly, preparative HPLC can be used to isolate impurities in synthetic processes for detailed characterization. nih.gov

High-Resolution Spectroscopic Methods for Structural Elucidation

Once isolated, the precise structure of this compound is determined using high-resolution spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. emerypharma.com

1H NMR (Proton NMR): Provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The spectrum would show characteristic signals for the protons on the carbon atoms bearing the hydroxyl groups, the methyl group protons, and the methylene (B1212753) protons of the long alkyl chain. chemicalbook.com

13C NMR (Carbon-13 NMR): Reveals the number of different types of carbon atoms in a molecule. docbrown.info For this compound, distinct signals would be observed for the two carbons attached to the hydroxyl groups, the carbon of the methyl group, the methine carbon at position 15, and the various methylene carbons in the chain. chemicalbook.com

2D NMR (Two-Dimensional NMR): Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide further structural details by showing correlations between different nuclei. wikipedia.orglibretexts.org COSY identifies protons that are coupled to each other, helping to piece together the carbon skeleton, while HSQC correlates directly bonded proton and carbon atoms. wikipedia.orglibretexts.org

The combination of these NMR techniques allows for the unambiguous assignment of all proton and carbon signals, confirming the structure of this compound. mdpi.com

Table 2: Predicted NMR Data for Long-Chain Diols

| Nucleus | Predicted Chemical Shift (ppm) - Generic Long-Chain 1,2-Diol |

|---|---|

| ¹H NMR | |

| -CH(OH)- | ~3.4 - 3.7 |

| -CH₂OH | ~3.6 - 3.8 |

| -CH₃ | ~0.8 - 0.9 |

| -(CH₂)n- | ~1.2 - 1.6 |

| ¹³C NMR | |

| -C(OH)- | ~65 - 75 |

| -CH₂OH | ~60 - 70 |

| -CH₃ | ~10 - 25 |

| -(CH₂)n- | ~20 - 40 |

Note: Actual chemical shifts for this compound may vary depending on the solvent and other experimental conditions. The table provides a general range based on similar structures.

Mass Spectrometry (MS) Techniques (e.g., Electron Ionization MS, Fast Atom Bombardment MS, Chemical Ionization MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. nih.gov

Electron Ionization (EI) MS: In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting mass spectrum shows a molecular ion peak (if stable enough) and a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For long-chain diols, characteristic fragments arise from cleavage adjacent to the hydroxyl groups.

Fast Atom Bombardment (FAB) MS: FAB is a soft ionization technique that is particularly useful for analyzing non-volatile and thermally labile compounds. wikipedia.orglibretexts.org The sample is mixed with a liquid matrix (e.g., glycerol) and bombarded with a high-energy beam of neutral atoms. wikipedia.org This typically produces a prominent protonated molecule [M+H]⁺, providing clear molecular weight information with less fragmentation than EI-MS. creative-proteomics.com

Chemical Ionization (CI) MS: CI is another soft ionization technique that uses a reagent gas to ionize the analyte through proton transfer or other reactions. This method also results in less fragmentation than EI and typically shows a strong [M+H]⁺ ion, confirming the molecular weight of the compound.

Table 3: Mass Spectrometry Ionization Techniques and Expected Ions for this compound

| Ionization Technique | Primary Ion(s) Observed | Information Provided |

|---|---|---|

| Electron Ionization (EI) | Molecular ion (M⁺) and various fragment ions | Molecular weight and structural information from fragmentation patterns |

| Fast Atom Bombardment (FAB) | Protonated molecule ([M+H]⁺) | Molecular weight |

| Chemical Ionization (CI) | Protonated molecule ([M+H]⁺) | Molecular weight |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of this compound by identifying its key functional groups. These methods probe the vibrational modes of molecules, providing a unique spectral fingerprint. While both are often used complementarily, they rely on different physical principles: IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions to a higher vibrational state, whereas Raman spectroscopy measures the inelastic scattering of monochromatic light.

For this compound, the primary functional groups of interest are the hydroxyl (-OH) groups and the long aliphatic (C-H) chain.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by distinct absorption bands that confirm its diol structure and long alkyl backbone.

O-H Stretching: A very prominent, strong, and broad absorption band is expected in the region of 3200-3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.

C-O Stretching: The stretching vibrations of the carbon-oxygen bonds of the primary and secondary hydroxyl groups will produce strong bands in the 1050-1200 cm⁻¹ region of the spectrum.

C-H Stretching: Intense absorptions corresponding to the stretching of carbon-hydrogen bonds in the long methyl-terminated alkyl chain appear in the 2850-3000 cm⁻¹ range. libretexts.org Specifically, symmetric and asymmetric stretching vibrations of methylene (-CH₂) and methyl (-CH₃) groups can be observed.

C-H Bending: Bending vibrations (scissoring and rocking) for the CH₂ and CH₃ groups are visible in the 1350-1470 cm⁻¹ range. libretexts.org A characteristic band for a long methylene chain rock may also be observed around 720-725 cm⁻¹. libretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar O-H bond gives a strong IR signal, its Raman signal is typically weak. Conversely, the non-polar C-C and C-H bonds of the hydrocarbon backbone, which may show weaker IR absorptions, often produce strong Raman scattering signals.

C-H Stretching: Strong signals are expected in the 2800-3000 cm⁻¹ region, similar to IR, providing detailed information about the alkyl structure.

C-C Stretching: The carbon backbone gives rise to a series of bands in the 800-1200 cm⁻¹ region.

CH₂/CH₃ Bending: Deformations and bending modes are observed in the 1200-1500 cm⁻¹ range.

The combination of IR and Raman spectroscopy allows for a comprehensive characterization of the functional groups within this compound, confirming its identity and providing insight into its molecular structure. iitm.ac.in

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|---|

| O-H | Stretching (H-bonded) | IR | 3200 - 3600 | Strong, Broad |

| C-H (Alkyl) | Stretching | IR, Raman | 2850 - 3000 | Strong |

| C-H | Bending (Scissoring/Rocking) | IR, Raman | 1350 - 1470 | Medium |

| C-O | Stretching | IR | 1050 - 1200 | Strong |

| C-C | Stretching | Raman | 800 - 1200 | Medium-Strong |

Chemical Derivatization Strategies for Enhanced Analytical Resolution

Direct analysis of long-chain diols like this compound by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be challenging due to their low volatility and high polarity. Chemical derivatization is a crucial strategy employed to overcome these limitations by converting the polar hydroxyl groups into less polar, more volatile functional groups, thereby improving chromatographic peak shape and mass spectrometric identification.

Formation of Isopropylidene and Acetate Derivatives for GC-MS Analysis

Isopropylidene Derivatives: The vicinal diol structure (hydroxyl groups on adjacent carbons) of this compound allows for the straightforward formation of a cyclic ketal, specifically an isopropylidene derivative (a dimethyl-substituted dioxolane ring). This is typically achieved by reacting the diol with acetone (B3395972) in the presence of an acid catalyst.

The conversion to an isopropylidene derivative significantly reduces the polarity of the molecule by masking the two hydroxyl groups. This leads to increased volatility and thermal stability, making the compound much more amenable to GC analysis. Research has shown that constituent 1,2-alkanediols, including this compound, can be effectively fractionated and analyzed using gas-liquid chromatography after being converted to their isopropylidene derivatives. nih.gov The mass spectrum of the resulting derivative is often simpler to interpret, with characteristic fragmentation patterns that confirm the original 1,2-diol structure.

Acetate Derivatives: Another common derivatization strategy is acetylation, where the hydroxyl groups are converted to ester groups by reacting the diol with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base catalyst such as pyridine. This reaction forms this compound diacetate.

Similar to the formation of isopropylidene derivatives, acetylation increases the volatility and reduces the polarity of the parent compound. The resulting diacetate ester is well-suited for GC-MS analysis. The mass spectra of long-chain diol diesters exhibit distinctive fragmentation patterns, such as the loss of an acyloxy group ([M - RCOO]⁺) or a carboxylic acid molecule ([M - RCOOH]⁺), which are highly characteristic and aid in structural elucidation. nih.gov

Preparation of Trimethylsilyl (TMS) Ether Derivatives for Mass Spectrometric Identification

The most prevalent derivatization method for compounds containing hydroxyl groups in preparation for GC-MS analysis is silylation, particularly the formation of trimethylsilyl (TMS) ethers. nih.gov This involves reacting this compound with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of trimethylchlorosilane (TMCS) and hexamethyldisilazane (B44280) (HMDS).

The reaction replaces the active hydrogen of the hydroxyl groups with a non-polar TMS group, -(Si(CH₃)₃). This derivatization dramatically increases the volatility and thermal stability of the analyte. chalmers.se The resulting bis-TMS ether of this compound can be easily separated and detected with high sensitivity by GC-MS.

Mass spectrometric analysis of TMS derivatives provides a wealth of structural information. acs.org The fragmentation of TMS ethers of long-chain diols is well-characterized and predictable, facilitating confident identification. nih.govresearchgate.net

Key features in the electron ionization (EI) mass spectrum of a bis-TMS ether of a long-chain 1,2-diol include:

Molecular Ion (M⁺): Although often weak or absent, its presence confirms the molecular weight of the derivative.

[M-15]⁺ Ion: A peak corresponding to the loss of a methyl group from one of the TMS moieties is usually observed. researchgate.net

Characteristic Fragment Ions: Cleavage of the C-C bond between the two TMS-ether-bearing carbons is a dominant fragmentation pathway. This results in two prominent ions that are diagnostic for 1,2-diols.

Other Silyl-Containing Ions: Ions at m/z 73 [Si(CH₃)₃]⁺ and m/z 147 [(CH₃)₂Si=O-Si(CH₃)₃]⁺ are characteristic of TMS derivatives. researchgate.net

Table 2: Comparison of Derivatization Strategies for this compound

| Derivative Type | Reagent(s) | Advantage for GC-MS | Characteristic MS Fragments |

|---|---|---|---|

| Isopropylidene | Acetone, Acid Catalyst | Confirms vicinal diol structure; good volatility. nih.gov | Fragments related to the dioxolane ring. |

| Diacetate | Acetic Anhydride or Acetyl Chloride | Increases volatility; stable derivative. | [M-RCOO]⁺, [M-RCOOH]⁺. nih.gov |

| bis-Trimethylsilyl (TMS) Ether | BSTFA, TMCS/HMDS | Excellent volatility and thermal stability; well-characterized fragmentation. nih.govchalmers.se | [M-15]⁺, ions from C-C cleavage between OTMS groups, m/z 73, m/z 147. researchgate.netresearchgate.net |

Structure Activity Relationship Sar and Mechanistic Studies of Branched Chain Diols

Investigating the Influence of Alkyl Chain Branching and Stereochemistry on Biological Interactions

The specific biological activities of long-chain diols are intrinsically linked to their molecular architecture, particularly the presence and position of alkyl branches and the stereochemistry of chiral centers. In 15-Methyl-1,2-hexadecanediol, the methyl group at the 15-position (an iso-branch) and the chiral center at the 2-position are critical determinants of its physicochemical properties and, consequently, its interactions with biological systems.

Alkyl chain branching disrupts the linear, ordered packing that is characteristic of straight-chain lipids. This disruption generally leads to a lower melting point and increased fluidity compared to the linear analogue, 1,2-hexadecanediol (B1668426). Studies on other classes of molecules, such as imidazolium-based ionic liquids, have demonstrated that branched alkyl chains result in higher viscosity and glass transition temperatures compared to their linear counterparts psu.edu. The introduction of a branch can also alter the molecule's density and thermal stability psu.edu. For this compound, this branching is expected to modify its insertion into and movement within lipid bilayers, influencing membrane-dependent processes.

Stereochemistry plays a pivotal role in the specificity of molecular interactions. The majority of natural products are chiral and are often biosynthesized in an enantiomerically pure form, with different enantiomers exhibiting distinct biological effects nih.gov. The biological activity of a chiral molecule can be profoundly affected by its stereochemistry, influencing everything from receptor binding to metabolic pathways nih.gov. For instance, studies on the nature-inspired compound 3-Br-acivicin have shown that only specific stereoisomers display significant antiplasmodial activity, which is attributed to stereoselective uptake by amino acid transport systems nih.gov. Conversely, research on 2-iodohexadecanal (B140263), a regulator of thyroid gland metabolism, indicated that its (2S)- and (2R)-enantiomers exhibited identical biological activities, suggesting a lack of stereoselectivity in its interactions with its biological targets scielo.br. The precise influence of the stereocenter at the C-2 position of this compound on its biological function remains an area for further investigation, but it is plausible that it affects its recognition by enzymes or its role in structured lipid assemblies.

Table 1: Influence of Molecular Features on Biological Interactions

| Molecular Feature | General Effect | Potential Implication for this compound |

|---|---|---|

| Alkyl Chain Branching | Disrupts molecular packing, increases fluidity, alters viscosity and thermal stability. psu.edursc.org | Affects interaction with and integration into biological membranes; modifies physical properties of surface waxes. |

| Stereochemistry | Determines specificity of interactions with chiral biological molecules (e.g., receptors, enzymes). nih.gov | May influence recognition by specific enzymes or its role in forming structured lipid arrays; could also exhibit non-stereoselective activity. scielo.br |

Comparative Analysis with Linear and Other Branched-Chain Diol Analogues

To understand the unique role of this compound, it is useful to compare it with its linear analogue, 1,2-hexadecanediol, and other branched-chain diols. The primary structural difference—the terminal methyl branch—is the source of significant functional distinctions.

1,2-Hexadecanediol, the linear counterpart, is a waxy solid used in cosmetics and personal care products as a moisturizing emollient and stabilizer cymitquimica.com. Its linear structure allows for efficient packing, contributing to its solid nature at room temperature sigmaaldrich.com. In contrast, the iso-branch in this compound disrupts this packing, which is expected to lower its melting point and increase its fluidity, properties that are crucial for its function in the surface wax of hamsters nih.gov.

The biological activity of 1,2-alkanediols is also highly dependent on chain length. Studies on shorter-chain 1,2-diols have revealed potent antimicrobial properties. For example, 1,2-alkanediols with chain lengths of 6 to 12 carbons exhibit significant antibacterial activity against skin-resident bacteria such as Staphylococcus aureus and Staphylococcus epidermidis researchgate.net. Specifically, 1,2-octanediol (B41855) and 1,2-decanediol (B1670173) show notable bactericidal effects researchgate.net. This suggests that while the long C16 backbone of this compound is important for its structural roles, the diol functional group itself is a source of potential bioactivity.

Furthermore, research into bio-based monomers has explored the use of various branched-chain diols in polymer synthesis. These studies show that the inclusion of secondary or branched diols can lead to polymers with higher glass transition temperatures compared to those made from primary, linear diols rsc.orgrsc.org. This highlights how branching at a molecular level translates to altered macroscopic material properties.

Table 2: Comparative Properties of this compound and its Analogues

| Compound | Structure | Key Features | Known Roles/Properties |

|---|---|---|---|

| This compound | Branched C17 Diol | iso-methyl branch at C-15. | Major component of hamster surface wax nih.gov. |

| 1,2-Hexadecanediol | Linear C16 Diol | Straight alkyl chain. | Emollient, stabilizer in cosmetics cymitquimica.com. |

| 1,2-Octanediol | Linear C8 Diol | Shorter straight alkyl chain. | Significant bactericidal activity researchgate.net. |

| 1,2-Dodecanediol (B74227) | Linear C12 Diol | Medium straight alkyl chain. | Antibacterial activity against S. aureus and S. epidermidis researchgate.net. |

Role of this compound in Biological Membrane Structure and Thermoadaptation

Lipids are fundamental components of biological membranes, and their structure dictates the physical properties of the membrane, such as fluidity, thickness, and permeability. The presence of this compound as a major constituent of hamster surface wax suggests it plays a significant role in the structure and function of this external lipid layer nih.gov. This wax acts as a barrier, preventing water loss and protecting against environmental factors.

Branched-chain lipids are known to be critical for thermoadaptation in various organisms. The methyl branch in this compound introduces a steric hindrance that prevents the hydrocarbon chains from packing tightly together. This disruption of crystalline packing increases the fluidity of the lipid matrix. By modulating the fluidity of its surface wax, the hamster can maintain the barrier's integrity and flexibility across a range of ambient temperatures. At lower temperatures, when straight-chain lipids would tend to solidify, the branched structure of this compound helps to keep the wax layer malleable.

This principle is a common strategy in biology. Bacteria, for example, often incorporate branched-chain fatty acids into their cell membranes to adapt to cold environments. The increased fluidity ensures that membrane proteins can continue to function correctly and that the membrane itself does not become brittle. The high concentration (57%) of this compound in hamster wax points to its essential role in maintaining the physical properties required for this biological interface nih.gov.

Implications in Chemical Signaling and Inter-species Communication

The complex mixture of lipids and other molecules on an animal's skin surface forms a "chemical profile" that can be used for communication nih.gov. These chemical signals, or semiochemicals, can convey a wealth of information about an individual's species, sex, social status, reproductive condition, and health wur.nl. Given that this compound is a major and specific component of hamster surface wax, it is highly likely to function as a semiochemical nih.gov.

It may act as a pheromone, a chemical signal that triggers a social response in members of the same species nih.gov. For instance, the specific structure of this diol could contribute to a species-specific or even individual-specific scent signature, crucial for recognition and mating behaviors in hamsters. The volatility and chemical stability of such a long-chain diol would make it suitable for scent marking, where the signal needs to persist in the environment for a period of time.

This compound could also be involved in inter-species communication, acting as a kairomone—a signal that is detected by another species to its own benefit. For example, a predator might use the scent of this compound to locate hamster prey. The study of such chemical conversations is a key focus of chemical ecology, which seeks to understand the role of naturally occurring compounds in the interactions between organisms wur.nlnih.gov.

Studies on Analogues of this compound in Metabolic Regulation (e.g., Thyroid Gland Metabolism)

While direct studies on the metabolic regulatory role of this compound are not available, research on structurally related long-chain aliphatic compounds provides compelling evidence that such molecules can possess significant bioactivity. A notable example is the investigation of 2-iodohexadecanal, an iodolipid identified as a key regulator of metabolism in the thyroid gland scielo.br.

Researchers synthesized a series of analogues of 2-iodohexadecanal to conduct structure-activity relationship studies. These analogues varied in alkyl chain length, the nature of the halogen substituent at the 2-position, and the terminal functional group. The parent compound, 2-iodohexadecanal, was found to inhibit hydrogen peroxide production in cultured thyroid cells, a crucial step in thyroid hormone synthesis scielo.br. This demonstrates that long-chain lipids can act as potent signaling molecules in specific metabolic pathways. The development of these analogues was aimed at identifying the precise structural features required for this biological activity scielo.br.

This research provides a framework for investigating this compound and its analogues for similar roles in metabolic regulation. The combination of a long alkyl chain and polar head group is a common motif in signaling lipids, and it is plausible that this compound or its metabolites could interact with specific receptors or enzymes involved in metabolic control.

Table 3: Synthetic Analogues of 2-Iodohexadecanal for SAR Studies scielo.br

| Analogue Class | Structural Variation | Purpose of Variation |

|---|---|---|

| 2-Iodoaldehydes | Varied chain length (C8 to C20). | To determine the effect of alkyl chain length on biological activity. |

| 2-Haloaldehydes | Substituted iodine with chlorine or bromine. | To assess the influence of the halogen substituent on activity. |

| Functional Group Variants | Replaced aldehyde with carboxylic acid, ester, or amide. | To investigate the importance of the terminal functional group for interaction with biological targets. |

Association with Bioactivity in Natural Extracts (e.g., Antimicrobial Properties)

Natural extracts are rich sources of bioactive compounds, and lipids frequently contribute to their therapeutic properties, including antimicrobial activity. While the antimicrobial capacity of this compound has not been specifically reported, its structural class—long-chain 1,2-alkanediols—is known for such effects.

Several studies have demonstrated that 1,2-alkanediols of varying chain lengths possess antibacterial and antifungal properties. Their mechanism of action is thought to involve the disruption of microbial cell membranes, a common feature of lipid-like antimicrobial agents. Research has shown that 1,2-alkanediols with 6 to 12 carbon atoms are effective against bacteria commonly found on the skin researchgate.net. For example, 1,2-dodecanediol shows inhibitory effects against both S. aureus and S. epidermidis researchgate.net.

The presence of this compound in a natural surface wax, which serves as a first line of defense against pathogens, supports the hypothesis that it may contribute to the antimicrobial barrier of the hamster's skin. Natural extracts from various plants have also been found to contain bioactive lipids, such as n-hexadecanoic acid, which is a major component of extracts with demonstrated antibacterial and antifungal efficacy nih.gov. This association suggests that this compound, as a naturally occurring lipid, warrants investigation for its potential antimicrobial properties.

Table 4: Antimicrobial Activity of 1,2-Alkanediols researchgate.net

| 1,2-Alkanediol | Alkyl Chain Length | Observed Antimicrobial Activity |

|---|---|---|

| 1,2-Hexanediol | C6 | Exhibited antimicrobial activity against S. aureus and S. epidermidis. |

| 1,2-Octanediol | C8 | Showed significant bactericidal activity. |

| 1,2-Decanediol | C10 | Showed significant bactericidal activity. |

| 1,2-Dodecanediol | C12 | Exhibited antimicrobial activity against S. aureus and S. epidermidis. |

Emerging Research Frontiers and Methodological Innovations

Application of Advanced -omics Technologies (e.g., Lipidomics, Metabolomics) for Comprehensive Profiling

The fields of metabolomics and lipidomics are revolutionizing our understanding of cellular and organismal metabolism by enabling the comprehensive analysis of small molecules. nih.govresearchgate.net These systems-level approaches provide a snapshot of the metabolome, which represents the complete set of metabolites, including lipids, within a biological system. nih.gov Given that lipids are a key component of the metabolome, lipidomics, a sub-discipline of metabolomics, focuses specifically on the global study of lipids in biological systems. nih.govnih.gov

Advanced analytical platforms, primarily high-resolution chromatography coupled with mass spectrometry (such as LC-MS and GC-MS) and nuclear magnetic resonance spectroscopy, are the workhorses of metabolomics and lipidomics. researchgate.netnih.gov These technologies allow for the detection, identification, and quantification of hundreds to thousands of metabolites in a single sample, providing a wealth of information on metabolic pathways and their regulation. nih.govresearchgate.net

In the context of 15-Methyl-1,2-hexadecanediol, the application of lipidomics and metabolomics offers a powerful strategy for its comprehensive profiling in various biological matrices. Untargeted metabolomics, for instance, could be employed to discover and identify novel branched-chain diols in complex samples without prior knowledge of their presence. nih.gov This approach is particularly valuable for exploring the diversity of these lipids in different organisms and tissues. Conversely, targeted metabolomics approaches can be developed for the precise and sensitive quantification of this compound and related compounds, which is crucial for understanding their physiological concentrations and dynamic changes in response to various stimuli.

Furthermore, by integrating lipidomics data with other -omics data (e.g., genomics, transcriptomics, proteomics), researchers can gain a more holistic understanding of the biological roles of this compound. For example, correlating the abundance of this diol with the expression of specific genes or proteins could help to elucidate its biosynthetic pathways and regulatory networks. The application of these -omics technologies holds the key to unlocking the full biological significance of this compound and other branched-chain diols.

Development of Novel Chemoenzymatic and Biocatalytic Synthetic Routes for Branched Diols

The synthesis of structurally complex molecules like this compound is a significant challenge for traditional organic chemistry. However, the convergence of chemistry and biology has given rise to powerful chemoenzymatic and biocatalytic approaches that offer elegant and sustainable solutions for the synthesis of these compounds. mdpi.com These methods leverage the high selectivity and efficiency of enzymes to perform specific chemical transformations, often under mild reaction conditions.

Biocatalysis, the use of natural catalysts, such as enzymes, to perform chemical transformations on organic compounds, is a cornerstone of green chemistry. researchgate.net For the synthesis of branched diols, a variety of enzymatic reactions can be envisioned. For instance, the introduction of hydroxyl groups onto a hydrocarbon backbone can be achieved using hydroxylases, while the reduction of carbonyl groups to form diols can be catalyzed by alcohol dehydrogenases. The successful microbial production of various short-chain and branched-chain diols in engineered microorganisms like Escherichia coli highlights the potential of this approach. researchgate.netdoaj.orgnih.govresearchgate.netnih.govresearchgate.net

Chemoenzymatic synthesis, which combines enzymatic reactions with traditional chemical steps, offers a versatile and powerful strategy for the construction of complex molecules. mdpi.comresearchgate.netnih.gov This approach allows for the strategic use of enzymes to perform challenging transformations, such as stereoselective reactions, while relying on well-established chemical methods for other parts of the synthesis. For example, a chemoenzymatic route to this compound could involve the enzymatic hydroxylation of a long-chain fatty acid precursor, followed by chemical modifications to introduce the second hydroxyl group and the methyl branch.

The development of novel chemoenzymatic and biocatalytic routes for branched diols is an active area of research, driven by the increasing demand for sustainable and efficient synthetic methods. By harnessing the power of enzymes, researchers are poised to develop innovative and environmentally friendly processes for the production of this compound and other valuable branched-chain diols.

| Synthetic Strategy | Description | Potential Enzymes |

| Biocatalysis | Use of whole cells or isolated enzymes to catalyze the synthesis of diols from renewable feedstocks. | Hydroxylases, Alcohol Dehydrogenases, Epoxide Hydrolases |

| Chemoenzymatic Synthesis | A combination of enzymatic and chemical reactions to achieve a multi-step synthesis. | Lipases, Tyrosinases, Halogenases |

Computational Chemistry and Molecular Dynamics Simulations for Understanding Diol Interactions

Computational chemistry and molecular dynamics (MD) simulations have emerged as indispensable tools for investigating the structure, dynamics, and interactions of molecules at the atomic level. rsc.orgnih.gov These methods provide a "computational microscope" that allows researchers to visualize and understand complex molecular processes that are often difficult to probe experimentally.

For a molecule like this compound, computational approaches can provide valuable insights into its physicochemical properties and its interactions with other molecules, such as lipids and proteins. For example, quantum chemistry calculations can be used to determine the molecule's preferred conformation, its electronic properties, and its reactivity. This information is crucial for understanding its chemical behavior and its potential biological activities.

Molecular dynamics simulations, which simulate the motion of atoms and molecules over time, can be used to study the behavior of this compound in different environments, such as in a lipid bilayer or in solution. kcl.ac.ukmdpi.comswinburne.edu.au These simulations can reveal how the diol inserts into and interacts with cell membranes, how it affects membrane properties such as fluidity and permeability, and how it interacts with membrane-bound proteins. All-atom MD simulations have been successfully used to study the interactions of various diols with lipid monolayers, providing detailed information on how the chain length and the position of hydroxyl groups influence these interactions. kcl.ac.uk

Furthermore, computational methods can be used to guide the design of new branched diols with specific properties. For example, by simulating the interactions of different diol structures with a target protein, researchers can identify candidates with improved binding affinity or selectivity. This in silico screening approach can significantly accelerate the discovery and development of new bioactive molecules.

The application of computational chemistry and molecular dynamics simulations is set to play a pivotal role in unraveling the molecular mechanisms underlying the biological functions of this compound and in guiding the design of novel branched diols with tailored properties.

Exploration of Unconventional Biological Sources for Novel Branched-Chain Diols

The discovery of novel natural products from diverse biological sources has been a major driver of innovation in chemistry and medicine. While this compound has been identified as a major component of hamster surface wax, the exploration of unconventional biological sources holds the potential for the discovery of new and structurally diverse branched-chain diols. nih.gov

Marine organisms, in particular, are a rich source of unique and bioactive lipids. Microalgae, for instance, are known to produce a wide variety of long-chain alkyl diols, some of which have been shown to have potential applications as biomarkers for paleoclimate studies. researchgate.netresearchgate.netpnas.orgvliz.be The analysis of lipid extracts from different species of microalgae, especially those from extreme environments, could lead to the identification of novel branched-chain diols with interesting structural features and biological activities.

Another promising avenue for the discovery of new branched-chain diols is the investigation of the lipid composition of insects and other terrestrial invertebrates. These organisms often produce complex mixtures of cuticular lipids that serve as a protective barrier against dehydration and microbial attack. The detailed chemical analysis of these lipid mixtures could reveal the presence of novel branched-chain diols with potential applications in agriculture or materials science.

The exploration of these and other unconventional biological sources, combined with modern analytical techniques such as mass spectrometry and NMR spectroscopy, is essential for expanding our knowledge of the structural diversity and distribution of branched-chain diols in nature. The discovery of new molecules from these sources will not only provide new opportunities for scientific research but also pave the way for the development of new products and technologies.

| Biological Source | Potential for Novel Branched-Chain Diols |

| Marine Microalgae | Known to produce a variety of long-chain diols; exploration of diverse species could yield novel branched structures. researchgate.netpnas.org |

| Insects | Produce complex cuticular lipid mixtures that may contain undiscovered branched-chain diols. |

| Plants | Some plant waxes and oils contain unusual fatty acids and alcohols that could be precursors to or include branched-chain diols. |

| Bacteria and Fungi | Microbial sources, particularly those from unique environments, are a promising frontier for the discovery of novel lipids. |

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 15-Methyl-1,2-hexadecanediol in laboratory settings?

- Methodological Answer : Synthesis typically involves catalytic hydrogenation of unsaturated precursors or selective reduction of ketone intermediates. For example, (R)-1,2-Hexadecanediol (a structurally similar diol) is synthesized via asymmetric hydrogenation using chiral catalysts, followed by purification via column chromatography . For branched analogs like this compound, protection/deprotection strategies (e.g., silylation of hydroxyl groups) may be employed to ensure regioselectivity. Characterization should include H/C NMR and high-resolution mass spectrometry (HRMS) to confirm structure and purity .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

- Methodological Answer : Stability testing under varying conditions (temperature, humidity, light) is critical. Based on safety data for similar diols (e.g., 1,5-Dodecanediol), store the compound in airtight containers under inert gas (N or Ar) at –20°C to prevent oxidation or hygroscopic degradation . Pre-experiment stability assays (e.g., TLC or HPLC monitoring) are recommended to detect decomposition .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer : Use a combination of:

- Spectroscopy : NMR (H, C, DEPT) to resolve stereochemistry and branching .

- Chromatography : Reverse-phase HPLC or GC-MS for purity assessment .

- Thermal Analysis : Differential scanning calorimetry (DSC) to study phase transitions .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its physicochemical properties and biological interactions?

- Methodological Answer : Chiral resolution techniques (e.g., chiral HPLC or enzymatic kinetic resolution) can isolate enantiomers for comparative studies. For example, (R)-1,2-Hexadecanediol exhibits distinct melting points and solubility compared to its (S)-counterpart . Computational modeling (DFT or MD simulations) may predict stereochemical effects on membrane permeability or ligand-receptor binding .

Q. What strategies can resolve contradictions in data regarding the reactivity of this compound in lipid bilayer systems?

- Methodological Answer : Discrepancies may arise from experimental variables (e.g., pH, solvent polarity). Systematic controls include:

- Environmental Replication : Test reactivity in buffered vs. non-buffered systems .

- Cross-Validation : Compare results from fluorescence anisotropy, NMR relaxation, and Langmuir trough experiments .

- Meta-Analysis : Review structural analogs (e.g., Heptadecanol) to identify trends in hydrophobic interactions .

Q. How can researchers design experiments to study the metabolic pathways of this compound in in vitro models?